(Z)-1-(4-methylpiperazin-1-yl)-2-(2-oxopyridin-1(2H)-yl)ethenyl benzoate
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Overview
Description
(Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL BENZOATE is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL BENZOATE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the pyridinone moiety, and the esterification with benzoic acid. Common reagents used in these reactions include piperazine, pyridine derivatives, and benzoic acid or its derivatives. Reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the purification of intermediates and the final product, often using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions will vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL BENZOATE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and molecular recognition studies.
Medicine
In medicine, (Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL BENZOATE may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents targeting specific diseases or conditions.
Industry
In industry, this compound may find applications in the production of specialty chemicals, agrochemicals, or pharmaceuticals. Its unique chemical properties make it suitable for various industrial processes and product formulations.
Mechanism of Action
The mechanism of action of (Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL BENZOATE would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL BENZOATE include other heterocyclic compounds with piperazine, pyridinone, and benzoate moieties. Examples include:
- 1-(4-Methylpiperazino)-2-(2-oxo-1(2H)-pyridinyl)ethanone
- 1-(4-Methylpiperazino)-2-(2-oxo-1(2H)-pyridinyl)ethyl benzoate
Uniqueness
What sets (Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL BENZOATE apart is its specific configuration and the presence of the ethenyl group, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C19H21N3O3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
[(Z)-1-(4-methylpiperazin-1-yl)-2-(2-oxopyridin-1-yl)ethenyl] benzoate |
InChI |
InChI=1S/C19H21N3O3/c1-20-11-13-21(14-12-20)18(15-22-10-6-5-9-17(22)23)25-19(24)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3/b18-15- |
InChI Key |
INHRXKVOVVAJIH-SDXDJHTJSA-N |
Isomeric SMILES |
CN1CCN(CC1)/C(=C/N2C=CC=CC2=O)/OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN1CCN(CC1)C(=CN2C=CC=CC2=O)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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